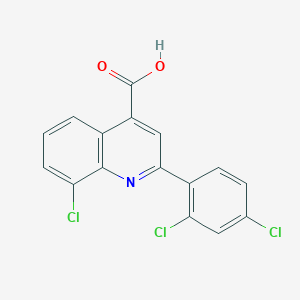
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, often involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include combining iodine and silica gel under solvent-free conditions, using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst, and employing ionic liquid [Hbim][BF4] under ultrasound at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives typically involve large-scale synthesis using efficient catalytic processes. The Suzuki–Miyaura coupling reaction is one such method, known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the large-scale production of quinoline derivatives .
化学反应分析
Types of Reactions: 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids . The reaction conditions often involve mild temperatures and environmentally benign catalysts to ensure high yields and minimal side effects .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of molecular iodine and ethanol can lead to the formation of polycyclic quinoline derivatives .
科学研究应用
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . They inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In industry, quinoline derivatives are used in the production of dyes, catalysts, and materials .
作用机制
The mechanism of action of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and antimalarial activities .
相似化合物的比较
Similar Compounds: Similar compounds to 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity . The presence of multiple chlorine atoms in its structure may enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .
属性
IUPAC Name |
8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-10(13(19)6-8)14-7-11(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWXYYUEZWSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
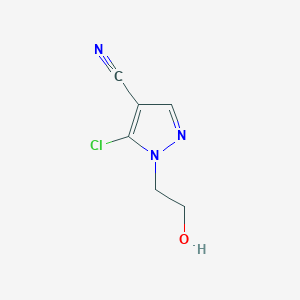
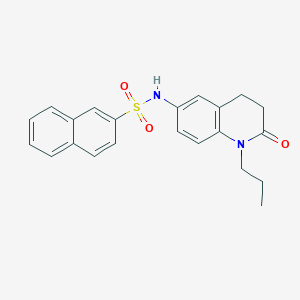
![4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2536113.png)
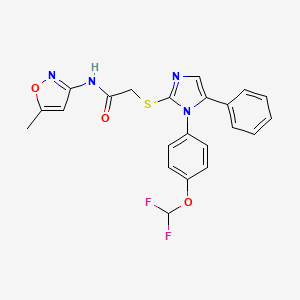
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
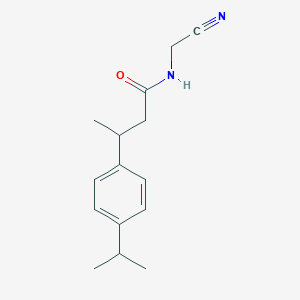
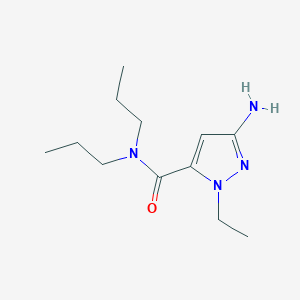
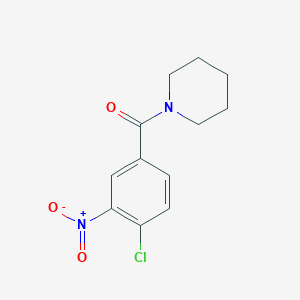

![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2536128.png)

